4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a sulfamoyl-substituted benzamide core and a triethoxyphenyl-modified oxadiazole ring. Key structural features include:
- Dipropylsulfamoyl group: A sulfonamide moiety with two propyl chains, contributing to moderate lipophilicity (XLogP3: 3.5) .
- Triethoxyphenyl substituent: Three ethoxy groups on the phenyl ring attached to the oxadiazole, which may enhance solubility compared to methoxy analogs while introducing steric bulk.
This compound’s design aligns with antifungal 1,3,4-oxadiazoles targeting enzymes like thioredoxin reductase (Trr1) in pathogens such as Candida albicans .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S/c1-6-15-31(16-7-2)39(33,34)21-13-11-19(12-14-21)25(32)28-27-30-29-26(38-27)20-17-22(35-8-3)24(37-10-5)23(18-20)36-9-4/h11-14,17-18H,6-10,15-16H2,1-5H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHZKYRFGHUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that incorporates a sulfonamide moiety and an oxadiazole ring. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article will explore the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Sulfonamide Group : The dipropylsulfamoyl moiety is known for its pharmacological properties.
- Oxadiazole Ring : The oxadiazole component is associated with various biological activities, particularly in medicinal chemistry.
Anti-inflammatory Activity
Research has shown that derivatives of oxadiazoles exhibit significant anti-inflammatory effects. For instance:
- A study highlighted the synthesis of various oxadiazole derivatives that demonstrated potent anti-inflammatory activity in animal models. The presence of specific substituents on the oxadiazole ring was crucial for enhancing this activity .
- Compounds similar to the target compound have been reported to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways .
Anticancer Activity
The anticancer properties of compounds containing oxadiazole rings have been extensively studied:
- A series of oxadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) .
- The target compound may similarly affect cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented:
- Studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities against a range of pathogens, including drug-resistant strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to 4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide :
- Anti-inflammatory Studies :
- Anticancer Activity :
- Antimicrobial Studies :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in sulfamoyl/oxadiazole substituents, influencing physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
Sulfamoyl Group Variations: Alkyl Chain Length: Dipropyl (target) vs. dibutyl () groups impact lipophilicity. Longer alkyl chains (e.g., butyl) increase logP but may reduce aqueous solubility. Cyclic vs.
Oxadiazole Substituent Effects: Aromatic vs. Heterocyclic Groups: The triethoxyphenyl group (target) provides bulk and electron-rich aromaticity, contrasting with furan (LMM11) or thiophene (), which offer smaller, heterocyclic motifs . Methoxy vs.
Antifungal Activity :
- LMM5 and LMM11 inhibit C. albicans via Trr1, suggesting that the target compound’s triethoxyphenyl group—similar to LMM5’s methoxyphenyl—may retain antifungal properties .
Physicochemical and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
